

# Crystal Structure of 4-Dibenzofurancarboxaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Dibenzofurancarboxaldehyde

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This technical guide provides a comprehensive overview of the crystal structure of **4-Dibenzofurancarboxaldehyde**, a derivative of dibenzofuran. Dibenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antibacterial properties. This document details the molecular geometry, crystallographic data, and experimental protocols for the synthesis and structural determination of **4-Dibenzofurancarboxaldehyde**, serving as a critical resource for researchers engaged in drug discovery and materials science.

## Molecular Structure and Crystallographic Data

The crystal structure of **4-Dibenzofurancarboxaldehyde** ( $C_{13}H_8O_2$ ) was determined by single-crystal X-ray diffraction. The molecule consists of a dibenzofuran core with a carboxaldehyde group substituted at the 4-position. The crystallographic analysis reveals a monoclinic crystal system with the space group  $P2(1)/n$ .<sup>[1]</sup>

## Key Structural Features:

- Planarity:** The dibenzofuran ring system is nearly planar, with a very small dihedral angle of 1.4(1) degrees between the two benzenoid rings.<sup>[1]</sup> However, the benzenoid ring bearing the carboxaldehyde group exhibits a slight non-planarity.<sup>[1]</sup>

- **Bond Lengths and Angles:** The average C-C bond length within the benzenoid rings is 1.388 (9) Å, and the average interior angle is 120.0 (2.6) degrees, which are typical for aromatic systems.<sup>[1]</sup>
- **Intermolecular Interactions:** The crystal packing is characterized by pairs of molecules related by inversion centers.<sup>[1]</sup> Close contacts are observed between the carbonyl and furan oxygen atoms and the hydrogen atoms of adjacent rings, with separations slightly less than the sum of their van der Waals radii, suggesting weak hydrogen bonding interactions that stabilize the crystal lattice.<sup>[1]</sup>

## Crystallographic Data Summary

| Parameter                               | Value   |
|---|---|
| Chemical Formula                        | C <sub>13</sub> H <sub>8</sub> O <sub>2</sub> |
| Molecular Weight                        | 196.21 g/mol                                  |
| Crystal System                          | Monoclinic                                    |
| Space Group                             | P2(1)/n                                       |
| a (Å)                                   | 6.589 (1)                                     |
| b (Å)                                   | 9.784 (2)                                     |
| c (Å)                                   | 14.394 (2)                                    |
| β (°)                                   | 95.69 (1)                                     |
| Volume (Å <sup>3</sup> )                | 923.4 (3)                                     |
| Z                                       | 4   |
| Calculated Density (g/cm <sup>3</sup> ) | 1.41  |
| Radiation                               | Mo Kα (λ = 0.71073 Å)                         |
| Temperature (K)                         | 296   |
| Final R-factor                          | 0.048 for 964 unique reflections              |

## Experimental Protocols

## Synthesis of 4-Dibenzofurancarboxaldehyde

The synthesis of **4-Dibenzofurancarboxaldehyde** is achieved through the lithiation of dibenzofuran followed by formylation.

Materials:

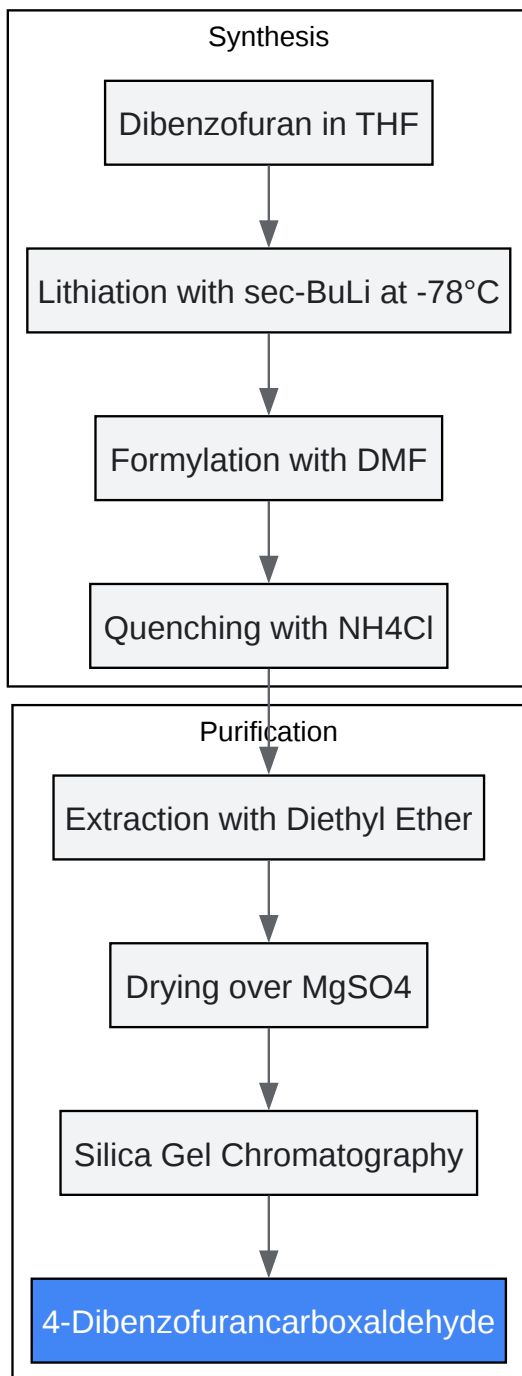
- Dibenzofuran
- sec-Butyllithium (sec-BuLi) in cyclohexane
- N,N-Dimethylformamide (DMF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- A solution of dibenzofuran in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of sec-butyllithium in cyclohexane is added dropwise to the cooled dibenzofuran solution with stirring. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.
- Anhydrous N,N-dimethylformamide is then added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for a period and then allowed to warm to room temperature.

- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-Dibenzofurancarboxaldehyde**.

## Synthesis Workflow of 4-Dibenzofurancarboxaldehyde



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Caption: Workflow for the synthesis and purification of **4-Dibenzofurancarboxaldehyde**.

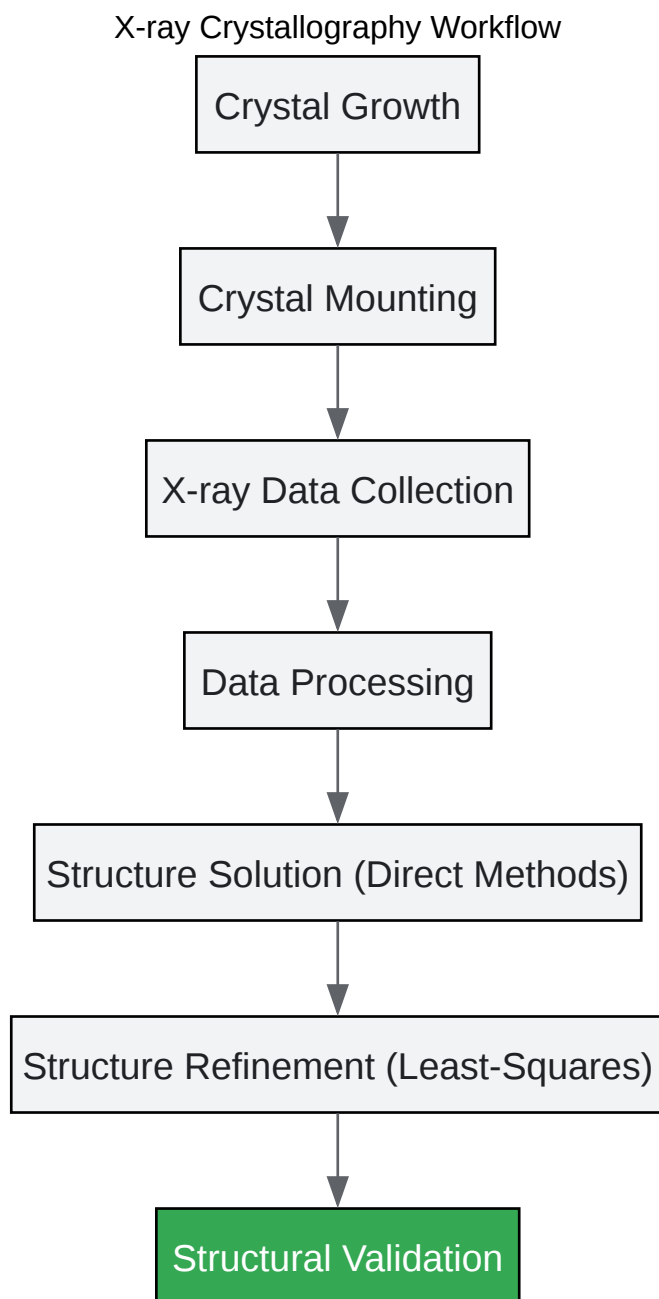
## Single-Crystal X-ray Diffraction

### Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified **4-Dibenzofurancarboxaldehyde** in an appropriate solvent system, such as a mixture of hexane and ethyl acetate.

### Data Collection and Structure Refinement:

- A suitable single crystal is selected and mounted on a goniometer head.
- X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation).
- The diffraction data are processed to yield a set of unique reflections.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural model is validated using standard crystallographic software.



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Caption: General workflow for the determination of a crystal structure by X-ray diffraction.

## Biological Significance and Signaling Pathways

While the broader class of dibenzofurans has been investigated for various biological activities, including anticancer and antibacterial effects, specific signaling pathways involving **4-Dibenzofurancarboxaldehyde** have not been extensively reported in the scientific literature to date. The structural information presented in this guide can, however, serve as a foundation for future research into its biological mechanism of action. The presence of the aldehyde functional group and the planar aromatic system are key features that could mediate interactions with biological targets. Further studies, such as molecular docking and in vitro assays, are required to elucidate its potential role in modulating specific cellular signaling pathways.

## Conclusion

This technical guide provides a detailed summary of the crystal structure of **4-Dibenzofurancarboxaldehyde**, including its molecular geometry and crystallographic parameters. The provided experimental protocols for its synthesis and single-crystal X-ray diffraction analysis offer a practical resource for researchers. While the specific biological pathways of this compound remain to be fully elucidated, the foundational structural data herein is crucial for guiding future drug design and development efforts targeting the dibenzofuran scaffold.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of 4-Dibenzofurancarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185422#crystal-structure-of-4-dibenzofurancarboxaldehyde\]](https://www.benchchem.com/product/b185422#crystal-structure-of-4-dibenzofurancarboxaldehyde)

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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